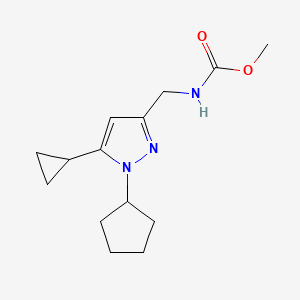

methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate

Description

Methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate is a carbamate derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name |

methyl N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-19-14(18)15-9-11-8-13(10-6-7-10)17(16-11)12-4-2-3-5-12/h8,10,12H,2-7,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWXFNWZQNTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases, which play a crucial role in the control of the cell cycle.

Mode of Action

This could result in alterations to the cell cycle, affecting cellular proliferation and growth.

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinases, it may influence pathways related to cell cycle regulation.

Result of Action

Based on its potential targets, it may influence cell cycle regulation, potentially affecting cellular proliferation and growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate. Factors such as temperature, pH, and the presence of other molecules could affect its stability and interaction with its targets. .

Biological Activity

Methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 349.5 g/mol

- CAS Number : 1448072-52-3

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 349.5 g/mol |

| CAS Number | 1448072-52-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing physiological responses.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

-

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of tumor growth and induction of apoptosis in cancer cells.

- Case Study : A study demonstrated that the compound reduced cell viability in various cancer cell lines through apoptosis induction mechanisms.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines.

Table 2: Summary of Biological Activities

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines, showing significant reductions in cell viability.

In Vivo Studies

In vivo experiments are still limited but have begun to reveal the potential therapeutic benefits of this compound. Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Areas for future study include:

- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various targets.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

- Structure–Activity Relationship (SAR) : Investigating modifications to the chemical structure that could enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Methodological Tools for Analysis

- Crystallography : SHELX programs () are critical for structural refinement, while ORTEP () aids in visualizing anisotropic displacement parameters.

- Hydrogen-Bond Analysis : Graph set analysis () can elucidate supramolecular interactions in carbamate crystals, informing solubility and stability trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.